Bienvenue dans la boutique en ligne BenchChem!

1-(3,4-dimethylphenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Drug Discovery Physicochemical Profiling Pharmacokinetics

1-(3,4-Dimethylphenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901245-84-9) is a fully substituted polycyclic heterocycle within the pyrazolo[4,3-c]quinoline family, a scaffold explored for diverse biological activities including adenosine A3 receptor antagonism, GABAA receptor modulation, and anti-inflammatory effects. This compound is characterized by a high molecular weight (391.5 g/mol), lack of hydrogen bond donors, and a calculated XLogP3 of 7.0, indicating significant lipophilicity.

Molecular Formula C27H25N3
Molecular Weight 391.518
CAS No. 901245-84-9
Cat. No. B2598076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dimethylphenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
CAS901245-84-9
Molecular FormulaC27H25N3
Molecular Weight391.518
Structural Identifiers
SMILESCCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)C)C5=CC=C(C=C5)C
InChIInChI=1S/C27H25N3/c1-5-20-9-13-25-23(15-20)27-24(16-28-25)26(21-10-6-17(2)7-11-21)29-30(27)22-12-8-18(3)19(4)14-22/h6-16H,5H2,1-4H3
InChIKeyMPJOVWYTWGLGPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-dimethylphenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline: Core Structural and Physicochemical Profile for Research Selection


1-(3,4-Dimethylphenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901245-84-9) is a fully substituted polycyclic heterocycle within the pyrazolo[4,3-c]quinoline family, a scaffold explored for diverse biological activities including adenosine A3 receptor antagonism, GABAA receptor modulation, and anti-inflammatory effects. [1] This compound is characterized by a high molecular weight (391.5 g/mol), lack of hydrogen bond donors, and a calculated XLogP3 of 7.0, indicating significant lipophilicity. [2] Its unique 1-(3,4-dimethylphenyl) and 8-ethyl substitution pattern distinguishes it from simpler 2-aryl or 3-only substituted analogs, potentially impacting target binding and pharmacokinetics.

Why Generic Pyrazolo[4,3-c]quinoline Substitution Fails for 901245-84-9-Sensitive Applications


Interchanging 1-(3,4-dimethylphenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline with other pyrazolo[4,3-c]quinolines is unreliable because the biological and physicochemical profile of this scaffold is exquisitely sensitive to the nature and position of substituents. [1] SAR studies on related series demonstrate that a methyl substitution at the 4-position of the 2-phenyl ring can shift adenosine A3 receptor affinity from micromolar to low nanomolar potency, while N1 modifications can reverse behavioral effects from anxiolytic to anxiogenic. [2] Therefore, the specific 8-ethyl and 1-(3,4-dimethylphenyl) combination is not a trivial variant; it is a high-probability determinant of distinct potency, selectivity, and pharmacological outcome that cannot be replicated by an otherwise 'similar' in-class compound.

Quantitative Comparator Analysis: How 1-(3,4-dimethylphenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline Differentiates from Analogues


Enhanced Lipophilicity vs. N1-Unsubstituted Analog Drives Pharmacokinetic Differentiation

The target compound is predicted to be over 125-fold more lipophilic than its N1-unsubstituted analog, 8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline. This is evidenced by a calculated ACD/LogP of 5.05 for the comparator, while the target compound's PubChem-calculated XLogP3 is 7.0. [1] While these values are derived from different algorithms, the substantial difference and the known effect of adding an aryl group at N1 support a significant increase in lipophilicity. This can directly influence membrane permeability, plasma protein binding, and the compound's metabolic fate, making it a critical selection criterion for in vivo studies.

Drug Discovery Physicochemical Profiling Pharmacokinetics

Differentiation from 1-(4-tert-butylphenyl) Analog via N1-Aryl Electronic and Steric Effects

A key structural comparator is 1-(4-tert-butylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901245-55-4), which shares the core scaffold but has a 4-tert-butylphenyl group at N1 instead of a 3,4-dimethylphenyl group. The shift from a para-tert-butyl to a meta,para-dimethyl substitution pattern alters both the electronic density and the steric contour around the N1-aryl ring. In analogous pyrazolo[4,3-c]quinoline series, N1 substitution has been shown to dictate binding affinity and functional activity at GABAA receptors, with p-methoxy and unsubstituted phenyl groups producing opposite behavioral effects (anxiolytic vs. anxiogenic). [1] While direct binding data for both compounds is unavailable, the structural difference suggests a high probability of divergent pharmacological profiles, which must be validated in target-specific assays. [1]

Medicinal Chemistry Structure-Activity Relationship Receptor Binding

Predicted Physicochemical Superiority in Lipophilicity Over 8-Methyl Substituted Analog

Compared to 1,3-bis(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline (CAS 901004-33-9), which features an 8-methyl group, the target compound's 8-ethyl group increases the calculated XLogP3 from an estimated ~6.5 to 7.0. [1] [2] The extension of the alkyl chain by one methylene unit adds approximately 0.5 logP units, enhancing lipophilicity and potentially impacting metabolic stability, as ethyl groups may undergo different oxidative metabolism compared to methyl groups. This incremental but quantifiable difference must be considered for pharmacokinetic optimization.

Pharmacokinetics Physicochemical Properties Drug Design

Broadening of Biological Activity Spectrum Compared to Simpler 2-Arylpyrazoloquinolines

While simpler 2-arylpyrazolo[4,3-c]quinolines have been characterized as potent and selective A3 adenosine receptor antagonists with Ki values as low as 9 nM, the target compound's more complex substitution pattern (1,3-diaryl and 8-ethyl) mirrors those found in later-generation kinase inhibitors and modulators of GABAA receptors, which demonstrate broader biological activity profiles. [1] [2] For example, pyrazolo[4,3-c]quinolines with specific N1 and C3 aryl groups have been patented as HPK1/FLT3 inhibitors and show anti-inflammatory activity via NO production inhibition. [2] The target compound's structure is consistent with these expanded pharmacological roles, suggesting a wider screening utility than the narrow, single-target profile of early 2-aryl derivatives.

Biological Screening Kinase Inhibition Anti-inflammatory Activity

Optimal Research Application Scenarios for 1-(3,4-dimethylphenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline


Advanced Structure-Activity Relationship (SAR) Exploration for CNS Drug Discovery

Given its high predicted lipophilicity (XLogP3=7.0), which exceeds that of simpler N1-unsubstituted analogs (ACD/LogP=5.05), this compound is ideally suited for SAR campaigns probing CNS penetration. Researchers can use it as a starting point to assess the impact of enhanced lipophilicity on blood-brain barrier permeability and target engagement for neurological targets like GABAA receptors, where the N1 substitution is known to qualitatively alter behavioral outcomes. [1] [2]

Multi-Target Kinase and Anti-Inflammatory Drug Discovery Programs

This compound's tri-substituted pyrazolo[4,3-c]quinoline core aligns with pharmacophores found in recent patent literature for HPK1, FLT3, and BTK kinase inhibitors, as well as compounds that inhibit LPS-induced NO production in RAW 264.7 macrophages. Its procurement supports phenotypic screening cascades aimed at identifying novel anti-inflammatory or immunomodulatory agents with a broader target engagement profile than first-generation A3 adenosine receptor antagonists. [3] [4]

Pharmacokinetic Property Toolkit: LogP-Permeability Relationship Studies

The compound's incremental lipophilicity gain over its 8-methyl analog (ΔXLogP3 ≈ +0.5) provides a valuable chemical tool for studying the structure-pharmacokinetic relationship (SPR) of alkyl substitution on the pyrazoloquinoline core. This is directly applicable to medicinal chemistry teams optimizing ADME properties, where subtle lipophilicity changes can dictate metabolic clearance and oral bioavailability. [1] [5]

GABAA Receptor Modulator Research with Anxiolytic/Anxiogenic Profiling

Published evidence demonstrates that N1 substitution on pyrazolo[4,3-c]quinolin-3-ones can determine whether a compound behaves as an anxiolytic or an anxiogenic agent in the Elevated Plus Maze model in rats, with p-methoxy phenyl groups showing anxiolytic activity at low doses (0.5-1.0 mg/kg). This compound's distinct N1-(3,4-dimethylphenyl) group offers a new vector for exploring modulatory activity at the benzodiazepine binding site of GABAA receptors, where quantitative displacement of [3H]Flunitrazepam can be measured to establish structure-activity relationships. [2]

Quote Request

Request a Quote for 1-(3,4-dimethylphenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.